

ATTO 590: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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An in-depth exploration of the chemical structure, properties, and applications of the rhodamine-based fluorescent dye, **ATTO 590**.

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make it a versatile and robust tool for a wide range of applications in life sciences research, particularly in high-resolution microscopy and single-molecule detection.[2][3] This guide provides a detailed overview of the chemical and physical properties of **ATTO 590**, along with experimental protocols for its use and visualizations of relevant workflows.

Core Chemical Structure and Derivatives

ATTO 590 is a moderately hydrophilic dye that is typically supplied as a mixture of two isomers with nearly identical spectroscopic properties.[2][3] The core structure of **ATTO 590** is based on a rhodamine scaffold. The chemical formula for the carboxy form of **ATTO 590** is $C_{37}H_{39}ClN_2O_9$, with a molecular weight of 691.17 g/mol. For covalent labeling of biomolecules, **ATTO 590** is available in several reactive forms, including N-hydroxysuccinimidyl (NHS) ester, maleimide, and alkyne derivatives.

The NHS ester of **ATTO 590** ($C_{41}H_{42}ClN_3O_{11}$) reacts efficiently with primary amino groups, such as those found on proteins and amine-modified oligonucleotides.[4] The maleimide derivative (MW: 813 g/mol) is used for labeling molecules containing free thiol (sulfhydryl)

groups, such as cysteine residues in proteins.[5][6] The alkyne form of **ATTO 590** is utilized in "click chemistry" reactions for specific and efficient labeling of azide-modified molecules.[2]

Physicochemical and Spectroscopic Properties

The robust photophysical properties of **ATTO 590** make it a reliable choice for various fluorescence-based assays. The dye exhibits strong absorption with an excitation maximum around 593-594 nm and a high molar extinction coefficient of approximately 120,000 M⁻¹cm⁻¹. [7][8][9] Its emission maximum is in the orange-red region of the spectrum, at about 622-624 nm.[7][8] **ATTO 590** boasts a high fluorescence quantum yield of around 80% in aqueous solutions and a fluorescence lifetime of approximately 3.7 nanoseconds.[3]

Property	Value	Reference
Absorption Maximum (λ _{abs})	593 - 594 nm	[7][8][9]
Emission Maximum (λ _{em})	622 - 624 nm	[7][8]
Molar Extinction Coefficient (ε)	~120,000 M ⁻¹ cm ⁻¹	[7][8]
Fluorescence Quantum Yield (Φ)	~0.80	
Fluorescence Lifetime (τ)	~3.7 ns	[3]
Molecular Weight (Carboxy)	691.17 g/mol	
Molecular Weight (NHS Ester)	788.24 g/mol	
Molecular Weight (Maleimide)	813 g/mol	[5]

Experimental Protocols and Applications

ATTO 590 and its derivatives are widely used in various biochemical and cell biology applications, including fluorescence microscopy, flow cytometry, and in situ hybridization.[2][3]

Protein Labeling with **ATTO 590** NHS Ester

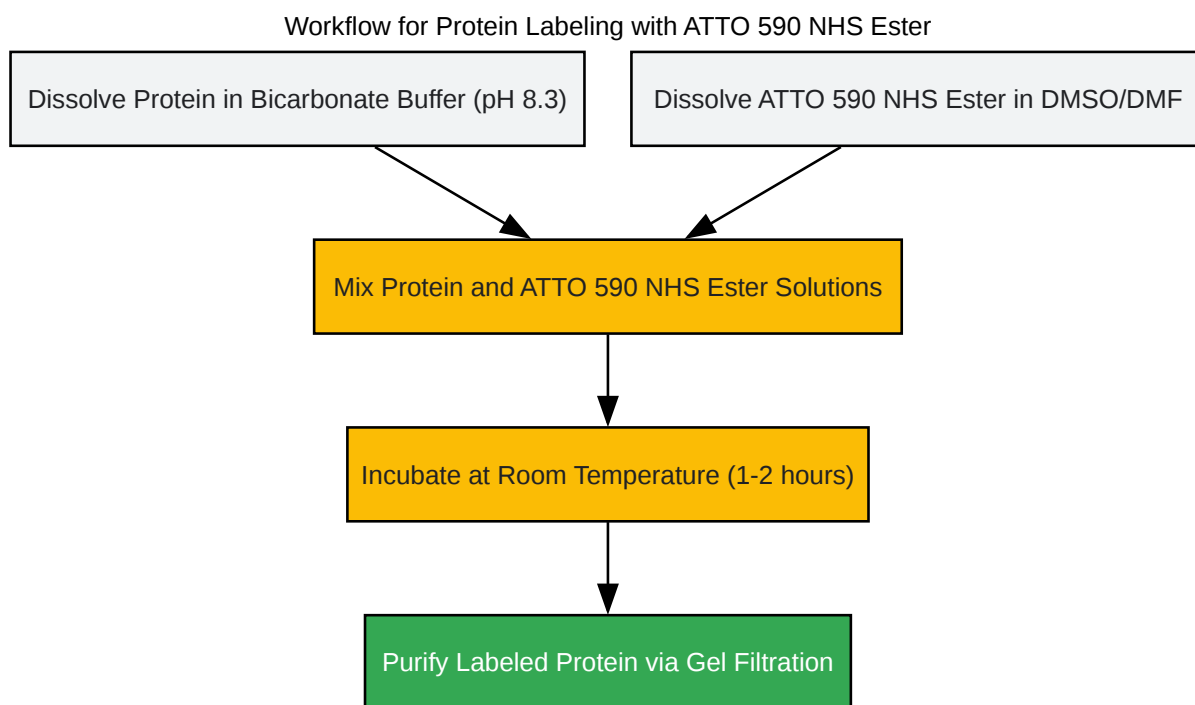
This protocol describes the general procedure for labeling proteins with **ATTO 590** NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **ATTO 590** NHS ester
- Anhydrous, amine-free DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL.
- Immediately before use, dissolve the **ATTO 590** NHS ester in DMSO or DMF to a concentration of 2 mg/mL.
- Add the dissolved **ATTO 590** NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- Separate the labeled protein from the unreacted dye using a gel filtration column.



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Protein Labeling Workflow

Staining of F-actin with ATTO 590-Phalloidin

This protocol outlines the steps for visualizing filamentous actin (F-actin) in fixed and permeabilized cells using a phalloidin conjugate of **ATTO 590**.

Materials:

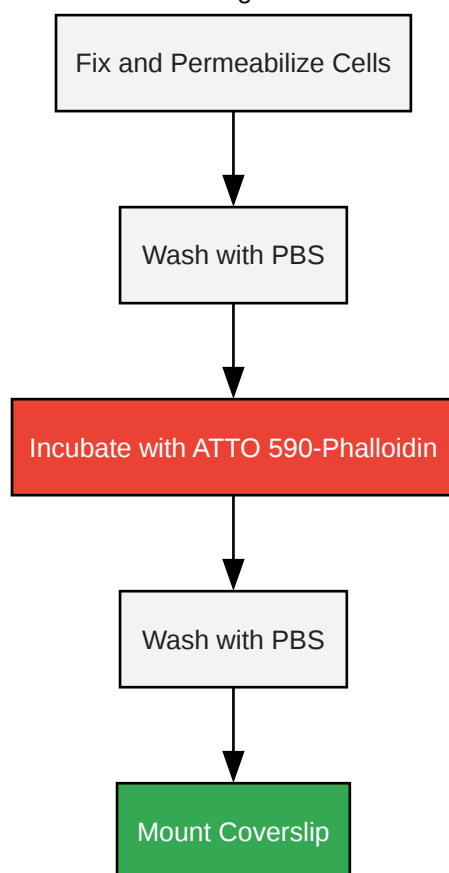
- Fixed and permeabilized cells on coverslips
- **ATTO 590**-phalloidin
- Phosphate-buffered saline (PBS)
- Mounting medium

Procedure:

- Wash the fixed and permeabilized cells twice with PBS.

- Prepare the staining solution by diluting **ATTO 590**-phalloidin in PBS to the desired concentration (typically 100-200 nM).
- Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using a suitable mounting medium.

Workflow for F-Actin Staining with ATTO 590-Phalloidin



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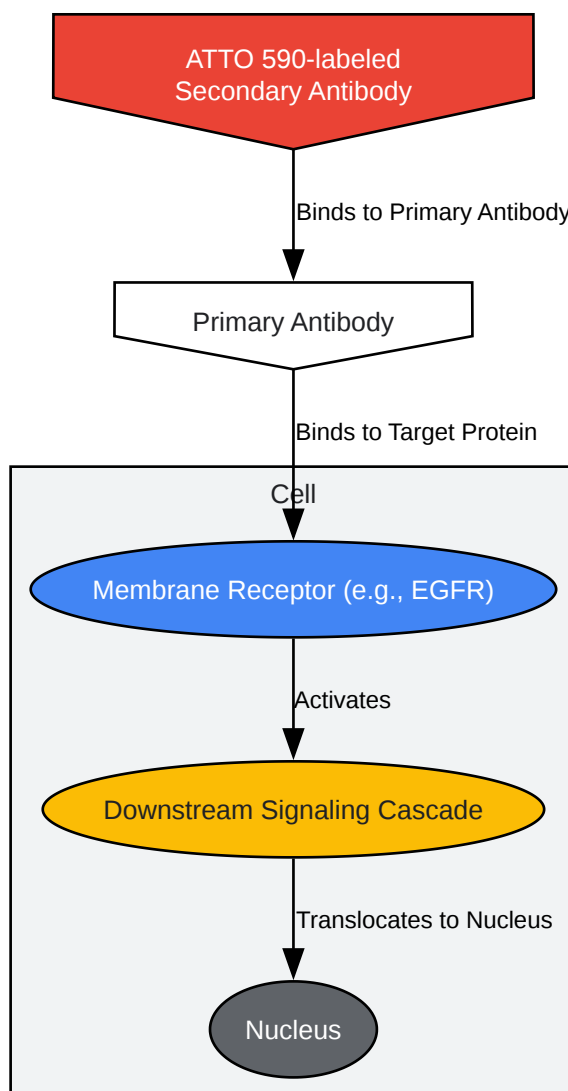
F-Actin Staining Workflow

Visualization of Signaling Pathways

Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. For instance, an antibody targeting a key signaling protein, such as the Epidermal

Growth Factor Receptor (EGFR), can be labeled with **ATTO 590**. This allows for the visualization of the receptor's localization and trafficking within the cell upon stimulation, providing insights into the activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.^{[1][10]}

Immunofluorescence Detection of a Signaling Protein



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Signaling Pathway Visualization

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- To cite this document: BenchChem. [ATTO 590: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599883#atto-590-chemical-structure-and-properties]

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